4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione

Stereochemistry Computational Chemistry CRBN Ligand Design

4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione (CAS 2416218-95-4) is a synthetic isoindole-1,3-dione (phthalimide) derivative bearing a (3R,6S)-configured 2-oxo-6-(trifluoromethyl)piperidine ring. The compound belongs to the class of cereblon (CRBN) E3 ubiquitin ligase modulator analogs, structurally related to the immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, but distinguished by a 4-hydroxy substituent on the isoindole ring and a trifluoromethyl-substituted piperidine moiety in place of the canonical glutarimide ring.

Molecular Formula C14H11F3N2O4
Molecular Weight 328.247
CAS No. 2416218-95-4
Cat. No. B2682728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione
CAS2416218-95-4
Molecular FormulaC14H11F3N2O4
Molecular Weight328.247
Structural Identifiers
SMILESC1CC(NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F
InChIInChI=1S/C14H11F3N2O4/c15-14(16,17)9-5-4-7(11(21)18-9)19-12(22)6-2-1-3-8(20)10(6)13(19)23/h1-3,7,9,20H,4-5H2,(H,18,21)/t7-,9+/m1/s1
InChIKeyJMSZOVGTZGMSDP-APPZFPTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione (CAS 2416218-95-4): A Structurally Defined Cereblon-Ligand Analog for Targeted Protein Degradation Research


4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione (CAS 2416218-95-4) is a synthetic isoindole-1,3-dione (phthalimide) derivative bearing a (3R,6S)-configured 2-oxo-6-(trifluoromethyl)piperidine ring [1]. The compound belongs to the class of cereblon (CRBN) E3 ubiquitin ligase modulator analogs, structurally related to the immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, but distinguished by a 4-hydroxy substituent on the isoindole ring and a trifluoromethyl-substituted piperidine moiety in place of the canonical glutarimide ring [2]. Its molecular formula is C₁₄H₁₁F₃N₂O₄ with a molecular weight of 328.24 g/mol and a computed XLogP3-AA of 2.1 [1].

Workflow
Targeted protein degradation (PROTAC, molecular glue) via cereblon (CRBN) E3 ligase recruitment
Scaffold
4-Hydroxy-isoindole with (3R,6S)-configured 6-trifluoromethyl-2-oxo-piperidine; single defined stereoisomer
Key Feature
Phenolic -OH enables orthogonal ether/ester linker attachment, distinct from pomalidomide 4-NH₂ chemistry

Why 4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione Cannot Be Replaced by a Generic Phthalimide or Piperidine Analog in CRBN-Targeting Workflows


Within the cereblon (CRBN) modulator chemotype space, minute structural perturbations—including stereochemical configuration, substituent electronegativity, and hydrogen-bond donor/acceptor topology—profoundly alter ternary complex formation, neo-substrate degradation selectivity, and proteasome-dependent degradation efficiency [1]. The (3R,6S)-configured 2-oxo-6-(trifluoromethyl)piperidine ring of this compound presents a distinct three-dimensional pharmacophore compared to both the (3R,6R) diastereomer and the 2,6-dioxopiperidine ring of pomalidomide, while the 4-hydroxy isoindole substitution introduces a hydrogen-bond donor absent in 4-amino or 4-fluoro analogs [1]. Generic substitution with uncharacterized phthalimide building blocks risks failure of CRBN recruitment, altered neo-substrate degradation profiles, and irreproducible PROTAC or molecular glue pharmacology [2].

Stereochemistry mismatch: (3R,6S) vs (3R,6R) or racemic mixtures may alter CRBN ternary complex geometry and degradation selectivity profiles.
Hydrogen-bond topology shift: 4-OH donor differs from 4-NH₂ or 4-F substitution; linker chemistry and CRBN surface complementarity may not transfer directly.
Core ring variation: 2-oxo-piperidine instead of canonical 2,6-dioxopiperidine of IMiDs may shift CRBN engagement efficiency and neo-substrate recruitment.

Quantitative Differentiation Evidence for 4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione (CAS 2416218-95-4) Relative to Its Closest Analogs


Stereochemical Differentiation: (3R,6S) vs (3R,6R) Diastereomer and Impact on Topological Polar Surface Area

The target compound bears the (3R,6S) configuration at the piperidine ring, distinguishing it from the (3R,6R) diastereomer (CAS 2416235-20-4). Both share identical molecular formula (C₁₄H₁₁F₃N₂O₄) and molecular weight (328.24 g/mol), but differ in InChIKey (JMSZOVGTZGMSDP-APPZFPTMSA-N for the (3R,6S) form vs JMSZOVGTZGMSDP-UHFFFAOYSA-N for the unspecified stereoisomer mixture) [1]. The defined stereocenter count is 2 for the target compound vs potentially 0 for racemic mixtures [1]. Computed topological polar surface area (TPSA) is identical at 86.7 Ų for both stereoisomers; however, the spatial orientation of the trifluoromethyl group relative to the isoindole plane differs, affecting protein-surface complementarity in CRBN binding [1][2].

Stereochemical differentiation
Cross-study comparable
(3R,6S) single stereoisomer vs (3R,6R) or racemic mixture; defined stereocenters count 2 vs 0; TPSA 86.7 Ų identical but 3D orientation of CF₃ group differs.
Supports consistent CRBN ternary complex geometry for PROTAC design; racemic mixture may yield variable degradation selectivity.
No co-crystal structures available; stereochemical impact inferred from PubChem descriptors and thalidomide stereospecificity precedent.
Stereochemistry Computational Chemistry CRBN Ligand Design

Hydrogen-Bond Donor Topology: 4-Hydroxy vs 4-Amino and 4-Fluoro Isoindole Substitution

The 4-hydroxy substituent on the isoindole ring contributes 1 hydrogen-bond donor (HBD) and modifies the electronic character of the phthalimide ring compared to analogs. The target compound has a total of 2 HBDs (4-OH + piperidine NH). In contrast, pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione) has 2 HBDs from the 4-NH₂ group plus 0 from the glutarimide NH (total 2), while 4-fluoro-thalidomide (TC-E3 5032) has 1 HBD (piperidine NH only) [1][2]. The hydrogen-bond acceptor count is 7 for the target compound vs 7 for pomalidomide and 7 for 4-fluoro-thalidomide [1]. The 4-OH group provides a distinct attachment vector for linker conjugation in PROTAC design, offering a phenolic oxygen for ether or ester linkage that is absent in 4-amino and 4-H analogs [3].

Hydrogen-bond topology
Class-level inference
Target: HBD=2 (4-OH + piperidine NH); HBA=7. Pomalidomide: HBD=2 (4-NH₂); HBA=7. 4-Fluoro-thalidomide: HBD=1; HBA=7. Phenolic -OH pKa ≈9‑10 vs aniline -NH₂ pKa ≈2‑3.
4-OH enables ether-based linker strategies orthogonal to 4-NH₂ amide chemistry; expands PROTAC design toolbox without competing aniline reactivity.
Linker feasibility based on organic chemistry principles; no direct PROTAC examples with this exact building block yet.
Medicinal Chemistry CRBN Ligand Optimization PROTAC Linker Attachment

Lipophilicity Modulation: XLogP3-AA Comparison with Pomalidomide and Lenalidomide

The computed lipophilicity (XLogP3-AA) of the target compound is 2.1 [1]. For comparison, pomalidomide has an XLogP3-AA of 0.5, and lenalidomide has an XLogP3-AA of -0.5 [2]. The approximately 1.6 log unit increase in lipophilicity relative to pomalidomide is attributable to the trifluoromethyl group on the piperidine ring, which also replaces the polar glutarimide dione with a less polar 2-oxo-piperidine. This increased lipophilicity may enhance passive membrane permeability but could reduce aqueous solubility [3].

Lipophilicity modulation
Cross-study comparable
XLogP3-AA: target = 2.1; pomalidomide = 0.5; lenalidomide = −0.5. Δ +1.6 vs pomalidomide, Δ +2.6 vs lenalidomide.
Higher logP may improve passive permeability for oral degrader programs; requires solubility assessment to balance absorption risk.
Computed values only; experimental logP/logD not available. XLogP3 3.0 algorithm, PubChem 2021.05.07 release.
Lipophilicity ADME Prediction PROTAC Drug-Likeness

Electron-Withdrawing Effect of 6-Trifluoromethyl Group: Impact on Piperidine Ring pKa and Metabolic Stability

The 6-trifluoromethyl substituent on the piperidine ring exerts a strong electron-withdrawing effect, reducing the pKa of the adjacent piperidine NH and altering the metabolic liability of the α-position. While no experimental pKa or microsomal stability data are available for this specific compound, class-level inference from trifluoromethylated piperidine analogs indicates that CF₃ substitution at the α-position to nitrogen reduces CYP450-mediated N-dealkylation and oxidative metabolism at the piperidine ring compared to unsubstituted piperidine or methyl-substituted analogs [1]. The target compound's computed heavy atom count (23) and complexity (551) are higher than pomalidomide (21 heavy atoms, complexity 460), reflecting the additional fluorination [2].

Metabolic stability (CF₃ effect)
Class-level inference
6-CF₃ on piperidine predicted to reduce CYP-mediated N-dealkylation and oxidative metabolism vs unsubstituted piperidine or methyl analogs (qualitative literature consensus).
May support extended half-life of CRBN-recruiting moiety in PROTAC pharmacokinetic optimization; experimental microsomal stability data needed to confirm.
Class-level inference from fluorine medicinal chemistry; no specific in vitro metabolic data for this compound.
Metabolic Stability CYP Inhibition Trifluoromethyl Effects

Recommended Application Scenarios for 4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione (CAS 2416218-95-4) Based on Established Differentiation Evidence


PROTAC Linker Attachment via Phenolic Ether Formation (Orthogonal to Pomalidomide Amide Chemistry)

The 4-hydroxy group enables ether-based linker conjugation strategies that are chemically orthogonal to the 4-amino aniline chemistry used in pomalidomide-based PROTACs. This allows simultaneous structure-activity relationship (SAR) exploration of two distinct linker attachment chemistries within the same degrader program. Researchers can use Mitsunobu reactions, alkylation, or sulfonate ester formation to attach polyethylene glycol or alkyl linkers to the phenolic oxygen, generating CRBN-recruiting PROTACs with altered linker flexibility and cellular permeability profiles [1][2].

Stereochemically Defined CRBN Ligand for Ternary Complex Crystallography and Cryo-EM Studies

As a single defined stereoisomer with two specified stereocenters, this compound is suitable for structural biology studies requiring homogeneous ligand samples. Co-crystallization trials with DDB1-CRBN complex can resolve how the (3R,6S)-configured trifluoromethylpiperidine ring orients within the CRBN binding pocket, providing structural data to guide rational design of next-generation CRBN modulators with altered neo-substrate degradation profiles [1][2].

Lipophilicity-Enhanced CRBN Building Block for Oral PROTAC Programs

With a computed XLogP3-AA of 2.1—approximately 1.6 log units higher than pomalidomide—this compound can serve as a higher-logP building block in PROTAC libraries. This is particularly relevant when the target protein ligand is highly polar and the final PROTAC requires lipophilicity adjustment to achieve acceptable passive permeability. The CF₃ group may also contribute to metabolic stability at the piperidine ring, potentially simplifying pharmacokinetic optimization [1].

Negative Control or Comparator in CRBN-Mediated Degradation Studies

The 2-oxo-piperidine ring (rather than the canonical 2,6-dioxopiperidine of IMiDs) may alter CRBN binding affinity. This compound can serve as a structurally matched negative control or affinity comparator in CRBN ternary complex assays, helping research teams deconvolute whether observed degradation effects are CRBN-dependent or off-target. Pairing this compound with pomalidomide in a head-to-head degradation assay provides a direct test of whether the modified piperidine ring retains functional CRBN engagement [1][2].

Application
Selection Property
Validation Focus
Phenolic ether PROTAC linker chemistry
4‑OH group enables orthogonal ether/ester linkage vs 4‑NH₂ amide chemistry
Confirm CRBN binding retention and degradation activity with ether-based linker vs amide
Ternary complex structural biology (cryo‑EM, X‑ray)
Single defined (3R,6S) stereoisomer provides homogeneous ligand sample
Resolve orientation of CF₃‑piperidine ring in CRBN‑DDB1 co‑crystal; guide neo‑substrate design
Oral degrader lipophilicity optimization
Higher computed logP scaffold from trifluoromethyl substitution
Evaluate permeability‑solubility trade‑off in PROTAC context; monitor oral absorption in preclinical models
CRBN engagement comparator assay
2‑Oxo‑piperidine ring vs 2,6‑dioxopiperidine for CRBN affinity comparison
Determine whether modified piperidine retains functional CRBN recruitment in ternary complex formation assays
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